molecular formula C7H10N2 B025451 5-Ethylpyridin-2-amine CAS No. 19842-07-0

5-Ethylpyridin-2-amine

Cat. No.: B025451
CAS No.: 19842-07-0
M. Wt: 122.17 g/mol
InChI Key: OQTNJLQWOVTCPV-UHFFFAOYSA-N
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Description

5-Ethylpyridin-2-amine is an organic compound with the molecular formula C7H10N2. It is a derivative of pyridine, where an ethyl group is attached to the fifth carbon and an amino group is attached to the second carbon of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Ethylpyridin-2-amine involves the reaction of 2-amino-5-bromopyridine with diethylzinc in the presence of a palladium catalyst. The reaction is carried out in degassed dioxane under an argon atmosphere. The mixture is stirred at room temperature, then heated to reflux, and finally stirred for an extended period. The product is then extracted and purified using chromatography .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Ethylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

5-Ethylpyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Ethylpyridin-2-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ethyl group can affect the compound’s lipophilicity, enhancing its ability to penetrate cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethylpyridin-2-amine is unique due to the presence of both an ethyl group and an amino group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

5-ethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTNJLQWOVTCPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431010
Record name 5-ethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19842-07-0
Record name 5-ethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethylpyridin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

In said first reaction scheme, we have found that 5-ethyl-1-phenyl-2-(1H)-pyridone can be made from 3-ethyl pyridine (available from Sigma-Aldrich Corporation, St. Louis, Mo.) which is reacted with NaNH2 in presence of a small amount of oleic acid as a catalyst to speed up the reaction. A general reaction scheme for obtaining 2-amino-5-ethyl pyridine isomer from 3-ethylpyridine is provided in U.S. Pat. No. 5,003,069 to McGill et al, “Chichibabin Reaction,” at Example 12. U.S. Pat. No. 5,003,069 is herein incorporated by reference as if fully set forth herein. In this reaction 3-ethyl pyridine (I) is converted to 2-amino-5-ethylpyridine (II) as well as 2-amino-3-ethylpyridine(III).
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[Compound]
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NaNH2
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Synthesis routes and methods II

Procedure details

A suspension of benzyl (5-ethyl-2-pyridyl)carbamate (1.9 g., 7.43 mmoles) and 10% palladium-on-carbon (0.4 g.) in ethanol (100 ml.) was shaken with hydrogen at a pressure of 3.5 kg./cm2 hours. The catalyst was removed by filtration and the filtrate concentrated to yield 2-amino-5-ethylpyridine (0.9 g., 99.4%) as a colorless oil.
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1.9 g
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reactant
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100 mL
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solvent
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0.4 g
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catalyst
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Synthesis routes and methods III

Procedure details

Following the general method of K. Wachi and A. Terada (Chem. Pharm. Bull., 1980, 28, 465-472), a mixture 81 mg (0.29 mmoles) of 3-(5-ethyl-2-pyridinyl)-2,2-dimethyl-2.3-dihydro-(4H)-1,3-benzoxazin-4-one and 2.0 mL of concentrated hydrochloric acid was heated to reflux for 8 h. The reaction was cooled to room temperature and the solvent was evaporated. The residue was dissolved in 4 mL ethyl acetate and washed with 3×1 mL of a 1:1 mixture of 10% of aqueous sodium hydroxide solution and saturated aqueous sodium chloride. The organic solution was dried (sodium sulfate), decanted, and evaporated to give 26 mg (84% yield) of 2-amino-5-ethylpyridine as an amber oil.
Name
3-(5-ethyl-2-pyridinyl)-2,2-dimethyl-2.3-dihydro-(4H)-1,3-benzoxazin-4-one
Quantity
81 mg
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reactant
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2 mL
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reactant
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Synthesis routes and methods IV

Procedure details

0.25 g 5-vinylpyridin-2-yl amine (compound in Production Example 326) and 0.1 g of 10% palladium-carbon were stirred in 5 mL ethyl acetate at room temperature for 2 hours under hydrogen atmosphere. The reaction solution was purified by NH silica gel column chromatography (ethyl acetate), to give 0.24 g of the title compound as a pale yellow oil.
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0.25 g
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5 mL
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palladium-carbon
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0.1 g
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catalyst
Reaction Step One

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